molecular formula C16H15BrO2 B13434246 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone

2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone

Cat. No.: B13434246
M. Wt: 319.19 g/mol
InChI Key: HYSGMARVGYKWCL-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone is an organic compound with the molecular formula C16H15BrO2. It is a brominated ketone that features a phenylmethoxy group attached to a phenyl ring, which is further connected to a propanone moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone typically involves the bromination of 1-[3-(phenylmethoxy)phenyl]-1-propanone. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as distillation and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Scientific Research Applications

2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The carbonyl group can undergo reduction or oxidation, allowing for the formation of various derivatives. The phenylmethoxy group may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone is unique due to its specific substitution pattern and the presence of both bromine and phenylmethoxy groups.

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

2-bromo-1-(3-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C16H15BrO2/c1-12(17)16(18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3

InChI Key

HYSGMARVGYKWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

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